molecular formula C7H4F2N2 B070766 2-Amino-4,6-difluorobenzonitrile CAS No. 190011-84-8

2-Amino-4,6-difluorobenzonitrile

Cat. No. B070766
M. Wt: 154.12 g/mol
InChI Key: NLUJKZOGZQXBJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4,6-difluorobenzonitrile and related compounds involves several chemical reactions, including nitrosation and iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to a variety of 2-aminobenzonitriles in good to excellent yields (Chen et al., 2018). Additionally, metal-free synthesis methods involving cascade Michael addition/cyclization between functionalized 2-aminobenzonitriles and methyl 4,4-difluorobut-2-ynoate have been developed, assembling various highly functionalized quinolines under mild conditions (Fan et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-difluorobenzonitrile and its isomers has been explored through inclusion studies with host compounds, revealing preferences in host-guest interactions based on molecular configurations (Caira et al., 2000). These interactions are influenced by the presence of amino and fluoro groups, which impact the stability and structure of the inclusion compounds.

Chemical Reactions and Properties

Research into the chemical reactions and properties of aminobenzonitriles, including 2-Amino-4,6-difluorobenzonitrile, has shown that these compounds undergo ultrafast intramolecular charge transfer and internal conversion, significantly influenced by the electron-withdrawing effects of the fluoro and cyano groups. This behavior is crucial for understanding the photophysical properties of these compounds (Galievsky et al., 2005).

Physical Properties Analysis

The study of the physical properties of 2-Amino-4,6-difluorobenzonitrile-related compounds, such as fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, provides insights into their solubilities, thermal stabilities, and potential for forming tough transparent films, which are significant for material science applications (Kimura et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,6-difluorobenzonitrile and its derivatives have been explored through various studies, highlighting the effects of fluorine substitution on nucleophilicities and the potential for forming stable hydrogen-bonded structures. These properties are essential for understanding the reactivity and interaction patterns of these compounds (Forlani et al., 2006).

Scientific Research Applications

  • Synthesis and Biological Evaluation of Complex Compounds : 2-aminobenzonitrile serves as a starting material for synthesizing biologically active compounds, such as a binuclear bridged Cr(III) complex with significant antimicrobial and antioxidant activities, and strong DNA binding properties (Govindharaju et al., 2019).

  • Precursor in Chemical Synthesis : It is used in the synthesis of 2,4-diaminoquinazolines, demonstrating considerable generality in reactions with various substituents (J. Hynes et al., 1988).

  • Corrosion Inhibition : Derivatives of 2-aminobenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, are effective corrosion inhibitors for metals like mild steel and aluminum in acidic and basic environments, with adsorption following Langmuir adsorption isotherm (C. Verma et al., 2015).

  • Photopolymerization Processes : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives are used as fluorescent sensors for monitoring photopolymerization processes and as co-initiators in cationic photopolymerization (J. Ortyl et al., 2019).

  • Ultrafast Intramolecular Charge Transfer : Tetrafluoro-aminobenzonitriles exhibit ultrafast intramolecular charge transfer and internal conversion, which are crucial for understanding the electronic properties of these compounds (V. Galievsky et al., 2005).

  • Green Chemistry Applications : The compound plays a role in green chemistry, such as in the synthesis of 2,6-difluorobenzamide through environmentally friendly processes (Ren Haoming, 2011).

  • Electronic and Photovoltaic Applications : 2-Amino-4,6-difluorobenzonitrile and its derivatives are used to enhance the performance of polymer solar cells and understand the electronic properties of these materials (Seonju Jeong et al., 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-4,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUJKZOGZQXBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579300
Record name 2-Amino-4,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-difluorobenzonitrile

CAS RN

190011-84-8
Record name 2-Amino-4,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Camps, J Morral, D Muñoz-Torrero - Journal of Chemical Research …, 1998 - pubs.rsc.org
Attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline gives 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide‡ in good yield by selective nucleophilic substitution of …
Number of citations: 1 pubs.rsc.org
PA Renhowe, S Pecchi, CM Shafer… - Journal of medicinal …, 2009 - ACS Publications
The inhibition of key receptor tyrosine kinases (RTKs) that are implicated in tumor vasculature formation and maintenance, as well as tumor progression and metastasis, has been a …
Number of citations: 167 pubs.acs.org
C Jovene, M Jacquet, J Marrot… - European Journal of …, 2014 - Wiley Online Library
New quinoxaline 1,4‐dioxide derivatives have been synthesized from novel fluorinated benzofuroxans such as 4‐fluorobenzofuroxan, which is prepared for the first time. Furthermore, …
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2009 - notes.fluorine1.ru
AlCl 3 is one of the most important and widely used catalysts known a long ago in laboratory and industrial practice. This review informs of AlCl 3 application in a relatively new field of …
Number of citations: 7 notes.fluorine1.ru
P Camps, R El Achab, J Morral… - Journal of medicinal …, 2000 - ACS Publications
Several new 12-amino-6,7,10,11-tetrahydro-7,11-methanocycloocta[b]quinoline derivatives (tacrine−huperzine A hybrids, huprines) have been synthesized and tested as …
Number of citations: 249 pubs.acs.org
C Dulsat, N Mealy, R Castaner - Drugs of the Future, 2009 - access.portico.org
Tumor development is usually triggered by abnormalities in complex signaling pathways involved in normal cell growth, activity and function. Src kinase has been identified as a critical …
Number of citations: 2 access.portico.org
C Jovene - 2015 - theses.hal.science
Les benzofuroxanes sont des hétérocycles possédant des propriétés biologiques importantes. Ce type de composés possède une forte électrophilie en fonction du nombre de …
Number of citations: 6 theses.hal.science

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